molecular formula C21H31N7O B6001534 2-(4-ethylpiperazino)-6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-4(3H)-pyrimidinone CAS No. 1192805-67-6

2-(4-ethylpiperazino)-6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-4(3H)-pyrimidinone

Cat. No.: B6001534
CAS No.: 1192805-67-6
M. Wt: 397.5 g/mol
InChI Key: NKKROTPGLKVVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethylpiperazino)-6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-4(3H)-pyrimidinone is a complex organic compound that features a pyrimidinone core with piperazino and piperidino substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazino)-6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-4(3H)-pyrimidinone typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinone core, followed by the introduction of the piperazino and piperidino groups through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazino)-6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazino and piperidino rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(4-ethylpiperazino)-6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-4(3H)-pyrimidinone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazino)-6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-4(3H)-pyrimidinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s application. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylpiperazino)-2-(4-methylpiperidino)aniline
  • 2-(4-methyl-1-piperazinyl)quinoline 2-butenedioate
  • 4-(2-(4-methylpiperidino)ethyl) pyridine

Uniqueness

2-(4-ethylpiperazino)-6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-4(3H)-pyrimidinone is unique due to its specific combination of piperazino and piperidino substituents on a pyrimidinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-[4-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N7O/c1-4-26-9-11-28(12-10-26)21-24-18(13-19(29)25-21)17-14-22-20(23-16(17)3)27-7-5-15(2)6-8-27/h13-15H,4-12H2,1-3H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKROTPGLKVVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CN=C(N=C3C)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501121294
Record name 2-(4-Ethyl-1-piperazinyl)-4′-methyl-2′-(4-methyl-1-piperidinyl)[4,5′-bipyrimidin]-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501121294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192805-67-6
Record name 2-(4-Ethyl-1-piperazinyl)-4′-methyl-2′-(4-methyl-1-piperidinyl)[4,5′-bipyrimidin]-6(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1192805-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethyl-1-piperazinyl)-4′-methyl-2′-(4-methyl-1-piperidinyl)[4,5′-bipyrimidin]-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501121294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.